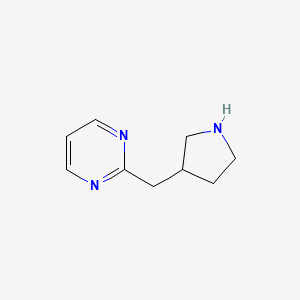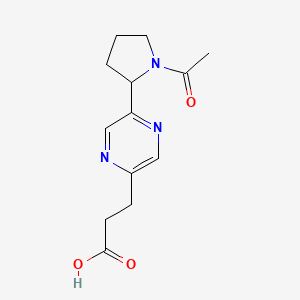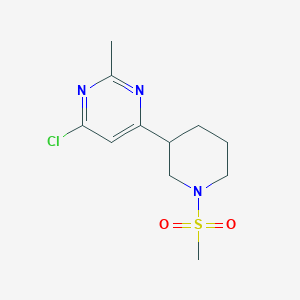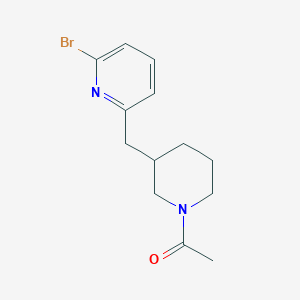
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate
Overview
Description
Ethyl 2-oxocyclopentanecarboxylate, also known as 2-(Ethoxycarbonyl)cyclopentanone or Ethyl cyclopentanone-2-carboxylate, is an organic compound . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of Ethyl 2-oxocyclopentanecarboxylate has been investigated in a phase-transfer benzylation reaction with benzyl bromide in a microreactor . It also participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .Molecular Structure Analysis
The molecular formula of Ethyl 2-oxocyclopentanecarboxylate is C8H12O3 . The IUPAC Standard InChI is InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-oxocyclopentanecarboxylate has a molecular weight of 156.18 . It has a refractive index of n20/D 1.452 (lit.) . The boiling point is 102-104 °C/11 mmHg (lit.) , and the density is 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
Ring Expansion Reactions
- Ethyl 2-oxo-1-(2-oxopropyl)-1-cyclopentanecarboxylate demonstrates unique ring expansion properties, leading to products like ethyl 3,5-dioxo-1-cyclooctanecarboxylate and ethyl 4-acetyl-3-oxo-1-cyclohexanecarboxylate (Tsuzuki et al., 1977).
Synthesis of Functionalized Stable Phosphorus Ylides
- It is involved in reactions with dialkyl acetylenedicarboxylate and triphenyphosphine, producing stable phosphorus ylides and cyclobutene derivatives (Asghari et al., 2008).
Polymerization Catalysis
- [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes are synthesized from it, showing significant catalytic activities and selectivities in polymerization processes (Flores et al., 1996).
Study of Mass Spectrometric Fragmentation
- Research on mass spectrometric fragmentation of related compounds has been conducted to understand their behavior under specific conditions (He et al., 1997).
Hydrolytic Stability in Polymer Science
- Studies on the hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) related to ethyl 2-(cyclopentylamino)cyclopentanecarboxylate have been conducted, revealing insights into polymer degradation and stability (Wetering et al., 1998).
Cyclization Reactions in Organic Synthesis
- Ethyl 2-oxocyclododecanecarboxylate, a related compound, is used as a key intermediate in synthesizing macrocyclic systems incorporating nitrogen heterocycles (Zoorob et al., 2012).
Intramolecular Ketone-Ester Coupling Reactions
- Studies on samarium diiodide-promoted intramolecular ketone-ester coupling reactions have used ethyl 2-substituted-1-indanone-2-carboxylates, closely related to ethyl 2-(cyclopentylamino)cyclopentanecarboxylate, for novel cyclization pathways (Iwaya et al., 2002).
Safety And Hazards
Ethyl 2-oxocyclopentanecarboxylate is a combustible liquid . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
properties
IUPAC Name |
ethyl 2-(cyclopentylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-2-16-13(15)11-8-5-9-12(11)14-10-6-3-4-7-10/h10-12,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXARRZSKDGTANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(Cyclopentylamino)cyclopentanecarboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B1399447.png)
![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399448.png)

![1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399453.png)





